molecular formula C23H29N5O3 B1169706 4-Methyl-2-(4-(4-(7-methoxynaphtalene-1-yl)piperazinyl)butyl)-3,5-dioxo-(2H,4H)-1,2,4-triazine CAS No. 179756-59-3

4-Methyl-2-(4-(4-(7-methoxynaphtalene-1-yl)piperazinyl)butyl)-3,5-dioxo-(2H,4H)-1,2,4-triazine

Cat. No.: B1169706
CAS No.: 179756-59-3
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Description

4-Methyl-2-(4-(4-(7-methoxynaphtalene-1-yl)piperazinyl)butyl)-3,5-dioxo-(2H,4H)-1,2,4-triazine is a complex organic compound that features a triazine ring, a piperazine moiety, and a methoxynaphthalene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(4-(4-(7-methoxynaphtalene-1-yl)piperazinyl)butyl)-3,5-dioxo-(2H,4H)-1,2,4-triazine typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. Commonly, a diamine and a dicarbonyl compound are reacted to form the triazine core.

    Attachment of the Piperazine Moiety: The piperazine group is introduced via nucleophilic substitution reactions. This step often requires the use of protecting groups to ensure selective reactions.

    Incorporation of the Methoxynaphthalene Group: The methoxynaphthalene moiety is typically introduced through a coupling reaction, such as Suzuki or Heck coupling, which requires palladium catalysts and specific ligands to achieve high yields.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxynaphthalene group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazine ring or the piperazine moiety, potentially leading to the formation of partially or fully reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperazine and triazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-Methyl-2-(4-(4-(7-methoxynaphtalene-1-yl)piperazinyl)butyl)-3,5-dioxo-(2H,4H)-1,2,4-triazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It is investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways involved in diseases.

    Industry: The compound may be used in the development of new pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism by which 4-Methyl-2-(4-(4-(7-methoxynaphtalene-1-yl)piperazinyl)butyl)-3,5-dioxo-(2H,4H)-1,2,4-triazine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may act as an inhibitor, activator, or modulator of these targets, leading to changes in cellular function and signaling.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-(4-(4-(7-methoxynaphtalene-1-yl)piperazinyl)butyl)-3,5-dioxo-(2H,4H)-1,2,4-triazine: can be compared to other triazine derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the methoxynaphthalene group, in particular, may enhance its ability to interact with certain biological targets, making it a valuable compound for medicinal chemistry research.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[4-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]butyl]-4-methyl-1,2,4-triazine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O3/c1-25-22(29)17-24-28(23(25)30)11-4-3-10-26-12-14-27(15-13-26)21-7-5-6-18-8-9-19(31-2)16-20(18)21/h5-9,16-17H,3-4,10-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTQBPYMIGXPKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=NN(C1=O)CCCCN2CCN(CC2)C3=CC=CC4=C3C=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301116861
Record name 2-[4-[4-(7-Methoxy-1-naphthalenyl)-1-piperazinyl]butyl]-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301116861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179756-59-3
Record name 2-[4-[4-(7-Methoxy-1-naphthalenyl)-1-piperazinyl]butyl]-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179756-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-[4-(7-Methoxy-1-naphthalenyl)-1-piperazinyl]butyl]-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301116861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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